![molecular formula C17H12Cl2N2O3 B3473571 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473571.png)
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic pyrrole-2,5-dione derivative characterized by dual chloro-substituted aromatic rings and a hydroxylated aniline substituent. The compound’s unique features include:
- Chlorinated aromatic rings: The 3-chloro-4-methylphenyl group at position 1 and the 2-hydroxyphenylamino group at position 4 contribute to steric and electronic properties that may influence binding affinity and selectivity.
Properties
IUPAC Name |
3-chloro-1-(3-chloro-4-methylphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9-6-7-10(8-11(9)18)21-16(23)14(19)15(17(21)24)20-12-4-2-3-5-13(12)22/h2-8,20,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGZBRJCSYLWCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Insights :
Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound introduces a methyl substituent instead of a second chlorine (as in RI-1’s 3,4-dichlorophenyl). The 2-hydroxyphenylamino group replaces RI-1’s morpholinyl group, introducing hydrogen-bond donors that may improve target engagement in hydrophilic environments.
Biological Activity :
- RI-1 is a well-characterized RAD51 inhibitor, disrupting homologous recombination in cancer cells . The target compound’s hydroxylated aniline group could confer distinct selectivity, possibly shifting its activity toward kinases or other redox-sensitive targets.
Solubility and Stability :
- The hydroxyl group in the target compound may improve aqueous solubility compared to RI-1, which requires DMSO for dissolution. However, the methyl group could offset this by increasing hydrophobicity.
Research Findings and Limitations
- Gaps in Data: No peer-reviewed studies directly investigate the target compound’s biological activity or pharmacokinetics. Predictions are based on structural analogs and computational modeling.
- Contradictions : While RI-1’s RAD51 inhibition is well-documented, the target compound’s substituent differences suggest divergent mechanisms that require experimental validation.
Biological Activity
3-Chloro-1-(3-chloro-4-methylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione (commonly referred to as compound X) is a synthetic derivative belonging to the pyrrole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with compound X, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound X possesses a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C19H18Cl2N2O3, with a molecular weight of approximately 387.26 g/mol. Its structure includes:
- A pyrrole ring
- Chlorine substituents
- Hydroxy and amino functional groups
Research indicates that compound X exhibits several mechanisms of action:
1. Tyrosine Kinase Inhibition
Studies have shown that derivatives of pyrrole compounds can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. Specifically, compound X has been evaluated for its ability to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
2. Antioxidant Properties
Compound X has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in cancer biology, where oxidative damage can lead to tumor progression .
3. Interaction with Lipid Membranes
The interaction of compound X with lipid bilayers has been studied using molecular dynamics simulations. It was found that the compound can intercalate into lipid membranes, leading to changes in membrane fluidity and stability .
Biological Activity Data
Case Studies
Several studies have highlighted the efficacy of compound X in preclinical models:
Study 1: Antiproliferative Effects
In a study by Kuznietsova et al., compound X was tested on chemically induced colon cancer models in rats. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an antitumor agent .
Study 2: Molecular Docking Studies
Molecular docking studies have shown that compound X forms stable complexes with the ATP-binding sites of EGFR and VEGFR2. This interaction is believed to hinder the phosphorylation processes essential for cancer cell signaling pathways .
Q & A
Q. What are the optimal synthetic pathways for preparing this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including pyrrole ring formation, chlorination, and amination. A plausible route is:
Condensation : React substituted phenyl precursors (e.g., 3-chloro-4-methylphenyl derivatives) with diketene or maleic anhydride analogs to form the pyrrole-dione core.
Chlorination : Introduce chlorine substituents using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C).
Amination : Couple the 2-hydroxyphenylamine group via nucleophilic substitution or Buchwald-Hartwig coupling .
- Purity Control :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Confirm final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodological Answer :
- Structural Analysis :
- X-ray crystallography : Resolve the 3D configuration, particularly the orientation of the 2-hydroxyphenylamino group relative to the pyrrole-dione core.
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
- Electronic Properties :
- UV-Vis Spectroscopy : Assess conjugation effects from the chlorophenyl and hydroxyphenyl substituents.
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:
- Solubility Issues : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to improve bioavailability.
- Assay Variability : Standardize protocols (e.g., fixed incubation times, enzyme concentrations) across labs.
- Metabolic Stability : Perform liver microsome assays to evaluate metabolic degradation rates.
- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding modes across studies .
Q. How can researchers design experiments to evaluate this compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C and analyze degradation products via LC-MS.
- Photolysis : Expose to UV light (λ = 254–365 nm) and track changes using HPLC-UV.
- Biotic Degradation : Use soil/water microcosms with microbial communities; quantify residual compound via GC-MS.
- Ecotoxicity : Test acute toxicity in Daphnia magna or algae to estimate environmental risk .
Q. What experimental approaches are suitable for studying its potential as a kinase or enzyme inhibitor?
- Methodological Answer :
- Kinase Assays : Use FRET-based kits (e.g., ADP-Glo™) to measure inhibition of ATP-binding kinases (e.g., tyrosine kinases).
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and correlate with kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.